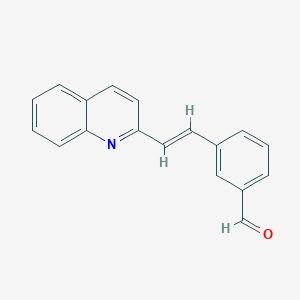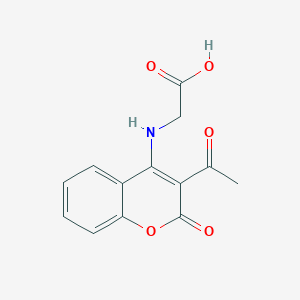
2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid is a compound belonging to the coumarin family, which is known for its diverse biological activities. Coumarins are a class of benzopyrones that have been widely studied for their medicinal properties, including anticoagulant, antimicrobial, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid typically involves the reaction of 3-acetyl-2-oxo-2H-chromene with aminoacetic acid under specific conditions. One common method includes the use of acidic or basic catalysts to facilitate the reaction . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit certain enzymes involved in the blood coagulation process. The compound’s antimicrobial effects are linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Warfarin: Another coumarin derivative known for its anticoagulant properties.
Dicoumarol: A naturally occurring anticoagulant found in spoiled sweet clover.
4-Hydroxycoumarin: A precursor to several anticoagulant drugs.
Uniqueness
2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid is unique due to its specific structural features and the presence of both acetyl and aminoacetic acid groups. These functional groups contribute to its diverse chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C13H11NO5 |
|---|---|
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
2-[(3-acetyl-2-oxochromen-4-yl)amino]acetic acid |
InChI |
InChI=1S/C13H11NO5/c1-7(15)11-12(14-6-10(16)17)8-4-2-3-5-9(8)19-13(11)18/h2-5,14H,6H2,1H3,(H,16,17) |
InChI-Schlüssel |
PUDTVCIJENIFIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C2=CC=CC=C2OC1=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


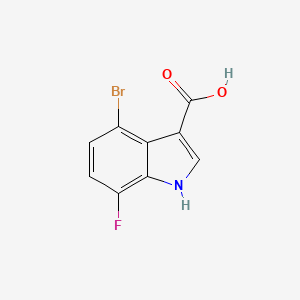
![(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate](/img/structure/B11858508.png)

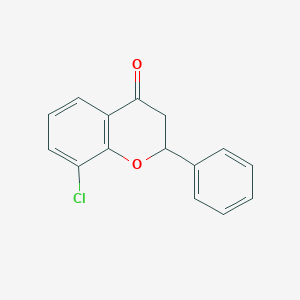

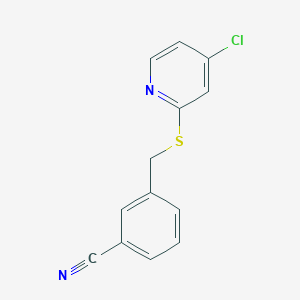
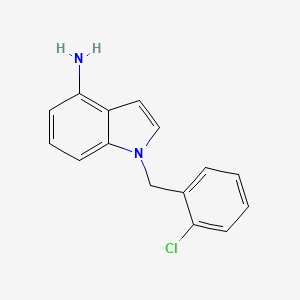
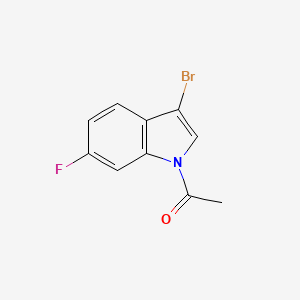
![1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858565.png)

![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)
